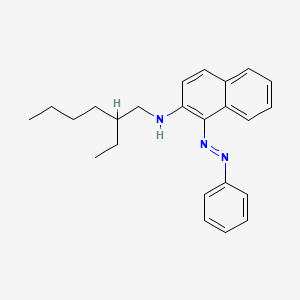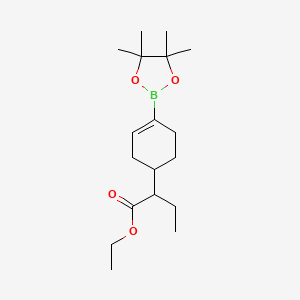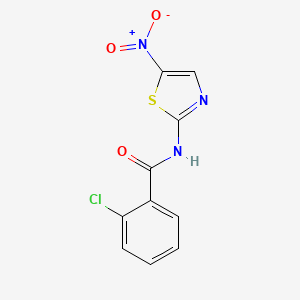
N-(2-Ethylhexyl)-1-(phenylazo)naphthalen-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Ethylhexyl)-1-(phenylazo)naphthalen-2-amine is an organic compound with the molecular formula C24H30N2. It is a derivative of naphthalene and contains an azo group (-N=N-) linked to a phenyl ring. This compound is known for its vibrant color properties and is often used in dye and pigment industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethylhexyl)-1-(phenylazo)naphthalen-2-amine typically involves the azo coupling reaction. This reaction is carried out by diazotizing aniline derivatives and subsequently coupling them with naphthalene derivatives under controlled conditions. The reaction conditions often include maintaining a low temperature and using acidic or basic media to facilitate the coupling process.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The process involves the use of large quantities of raw materials and optimized reaction conditions to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Ethylhexyl)-1-(phenylazo)naphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Halogenated or nucleophile-substituted derivatives.
Applications De Recherche Scientifique
N-(2-Ethylhexyl)-1-(phenylazo)naphthalen-2-amine has diverse applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and colorants for textiles, plastics, and inks.
Mécanisme D'action
The mechanism of action of N-(2-Ethylhexyl)-1-(phenylazo)naphthalen-2-amine involves its interaction with molecular targets through the azo group. The compound can undergo reversible redox reactions, allowing it to act as an electron donor or acceptor. This property is exploited in various applications, including its use as a dye and in biological assays where it can interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene derivatives: Compounds like 1-naphthylamine and 2-naphthol share structural similarities.
Azo compounds: Compounds such as azobenzene and methyl orange have similar azo linkages.
Uniqueness
N-(2-Ethylhexyl)-1-(phenylazo)naphthalen-2-amine stands out due to its specific combination of the naphthalene and phenylazo moieties, which impart unique color properties and reactivity. Its extended alkyl chain (2-ethylhexyl) enhances its solubility and compatibility with various substrates, making it particularly valuable in industrial applications.
Propriétés
Numéro CAS |
58935-87-8 |
|---|---|
Formule moléculaire |
C24H29N3 |
Poids moléculaire |
359.5 g/mol |
Nom IUPAC |
N-(2-ethylhexyl)-1-phenyldiazenylnaphthalen-2-amine |
InChI |
InChI=1S/C24H29N3/c1-3-5-11-19(4-2)18-25-23-17-16-20-12-9-10-15-22(20)24(23)27-26-21-13-7-6-8-14-21/h6-10,12-17,19,25H,3-5,11,18H2,1-2H3 |
Clé InChI |
MQMJIQSDNNCBRS-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)CNC1=C(C2=CC=CC=C2C=C1)N=NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13931137.png)

